2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a 1,4-benzodioxine, a sulfonyl group, an azetidine ring, and a 1,3-benzodiazole. The 1,4-benzodioxine is a heterocyclic compound that consists of a benzene ring fused to a 1,4-dioxin . The sulfonyl group is a sulfur atom bonded to two oxygen atoms and connected to an azetidine ring, which is a four-membered cyclic amine . The 1,3-benzodiazole is a heterocyclic compound that consists of a benzene ring fused to a 1,3-diazole .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,4-benzodioxine and 1,3-benzodiazole rings are aromatic, contributing to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The sulfonyl group could potentially undergo substitution reactions, and the azetidine ring could participate in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar .Scientific Research Applications
Enantioselective Synthesis
This compound is related to 2-substituted 1,4-benzodioxanes, which have been synthesized using a versatile catalyst system for enantioselective reactions . This process has been used to prepare a wide range of chiral 1,4-benzodioxanes, including those with alkyl, aryl, heteroaryl, and carbonyl groups at the 2-position .
Biological Activities of Indole Derivatives
Indole derivatives, which include this compound, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These diverse biological activities make indole derivatives a subject of interest among researchers.
Anticancer Agents
2,3-Dihydrobenzoxathiine derivatives, a class of compounds related to this one, have been used as anticancer agents . They have received considerable attention in chemical, agrochemical, medicinal, and pharmaceutical research.
Artificial Sweeteners
2,3-Dihydrobenzoxathiine derivatives have also been used as artificial sweeteners . This application could be relevant in the food industry.
Antioxidants
These derivatives have been used as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Serotonin (5-HT 2C) Inhibitors
2,3-Dihydrobenzodioxine derivatives have been used as serotonin (5-HT 2C) inhibitors . This could have potential applications in the treatment of psychiatric disorders.
Antimycotic Agents
These derivatives have been used as antimycotic agents . Antimycotics are used to treat fungal infections, which can occur in many parts of the body.
Antiviral and Antimicrobial Activities
1,3,4-Thiadiazole derivatives, which include this compound, exhibit a wide range of biological activities such as antimicrobial and antiviral activities . These activities make them potential candidates for the development of new antimicrobial and antiviral drugs.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]-6-methyl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-12-2-4-15-16(8-12)21-19(20-15)13-10-22(11-13)27(23,24)14-3-5-17-18(9-14)26-7-6-25-17/h2-5,8-9,13H,6-7,10-11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLUEQQEJUFUCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.